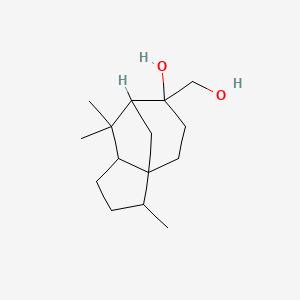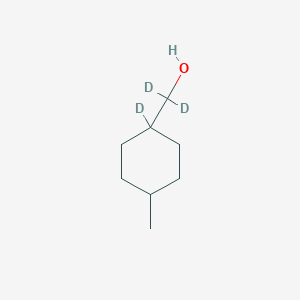
β-Amylase from Soybean
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Amylase is an enzyme that cleaves glycosidic bonds in starch molecules, breaking them down into simpler sugars . The “β-” prefix indicates that this specific amylase cleaves its substrate at the second carbon atom from the non-reducing end of the polysaccharide, resulting in the release of maltose units . Soybean β-amylase is a monomeric enzyme consisting of a single polypeptide chain with a molecular weight of 57,000 .
Synthesis Analysis
In plants, the activities of β-Amylase are regulated by various environmental stimuli including stress of drought, cold, and heat . In Arabidopsis sp., the enzyme is coded by nine BAM genes, whereas in most bacteria, β-Amylase enzymes are coded by the spoII gene family . The activities of these genes are in turn controlled by various compounds .Molecular Structure Analysis
The structure of soybean β-amylase has been determined by X-ray crystallography . The low-resolution analysis at 6 Å revealed that the enzyme is composed of a large and a small domain .Chemical Reactions Analysis
β-Amylase catalyzes the hydrolysis of the second α-1,4 glycosidic bond, cleaving off two glucose units (maltose) at a time . The enzyme hydrolyzes α,1-4 glycosidic linkages in starch and related polysaccharide and is distributed among plants, microorganism, and fungi .Physical And Chemical Properties Analysis
The molecular weight of soybean β-amylase was determined to be 57,000 daltons by the sedimentation equilibrium method, and the enzyme was found to consist of 494 amino acid residues .Applications De Recherche Scientifique
Food Industry: Maltose Syrup Production
β-Amylase from soybean is extensively used in the food industry, particularly in the production of maltose syrup . This enzyme catalyzes the hydrolysis of α,1-4 glycosidic linkages in starch, yielding maltose as the primary product. Maltose syrup, derived from this process, is a key ingredient in various food products due to its mild sweetness and stability.
Baking Industry: Bread Quality Enhancement
In the baking industry, β-Amylase plays a crucial role in maintaining the quality of bread . It delays starch retrogradation, which is responsible for the staling of bread. By slowing down this process, β-Amylase helps to keep bread fresh and soft for a longer period.
Biocatalysis: Immobilization on Nano-Structures
The immobilization of β-Amylase on nano-structures opens up new avenues for its application in biocatalysis . This technique enhances the enzyme’s stability and reusability, making it more efficient for industrial processes.
Pharmaceutical Industry: Sweetener in Medications
β-Amylase-derived maltose is also indispensable in the pharmaceutical industry . It is used as a sweetener in various medications, providing a desirable taste without the risk of color formation during processing.
Starch Processing: Energy Source Breakdown
Starch is a major energy source in the human diet, and β-Amylase is key in its breakdown into simple sugars . This enzymatic process is essential for the production of glucose syrups and high fructose corn syrups, which are fundamental ingredients in numerous food products.
Beverage Industry: Clarification of Fruit Juices
Amylolytic enzymes like β-Amylase are utilized in the beverage industry to reduce the turbidity of fruit juices . This process results in clarified fruit juices with a longer shelf-life and improved aesthetic appeal.
Textile Industry: Starch Size Removal
β-Amylase finds application in the textile industry for the removal of starch size from fabrics . The enzyme breaks down the starch, which is applied as a sizing agent, thus facilitating the subsequent processes of fabric finishing.
Paper Industry: Starch Modification
In the paper industry, β-Amylase is used to modify starches that are applied to paper during the manufacturing process . This modification improves the paper’s properties, such as its strength and printability.
Mécanisme D'action
Target of Action
The primary target of β-Amylase from Soybean is starch , a polyglucan homopolysaccharide that serves as a major constituent of the human diet . This enzyme specifically targets the α,1-4 glycosidic linkages in starch and related polysaccharides . The enzyme requires a minimum chain length of four glycosyl residues for its action .
Mode of Action
β-Amylase from Soybean operates by hydrolyzing the α,1-4 glycosidic linkages in starch, starting from the non-reducing end . It releases maltose, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain . The enzyme cannot bypass α,1-6 linkages, which results in the production of maltose and isomaltose during the degradation of branched polymers .
Biochemical Pathways
β-Amylase from Soybean plays a crucial role in the starch degradation pathway . The enzyme catalyzes the hydrolysis of alternate α-1,4-glycosidic linkages in starch and related polysaccharides . The final products of the degradation of linear glucan chains are maltose and a small amount of maltotriose . This process serves as an energy source in all genera by breaking down starch into simple sugars .
Result of Action
The action of β-Amylase from Soybean results in the production of maltose and a small amount of maltotriose from the degradation of linear glucan chains . In the case of branched polymers, the enzyme’s action yields maltose and isomaltose . These simple sugars serve as an energy source for various biological processes .
Action Environment
The activity of β-Amylase from Soybean can be influenced by various environmental factors. For instance, in plants, the activities of β-Amylase are regulated by various environmental stimuli including stress of drought, cold, and heat . Furthermore, the enzyme’s activity can also be affected by the pH and temperature of its environment, as these factors can influence the enzyme’s conformation and, consequently, its catalytic activity.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis of β-Amylase from Soybean involves the extraction of the enzyme from soybean seeds followed by purification.", "The extracted enzyme is then subjected to various biochemical assays to determine its activity and purity.", "The purified enzyme is then used for further studies and applications." ], "Starting Materials": [ "Soybean seeds", "Buffer solutions", "Enzyme extraction reagents", "Purification reagents" ], "Reaction": [ "Grind soybean seeds to a fine powder.", "Extract the enzyme from the soybean powder using appropriate extraction reagents.", "Purify the extracted enzyme using different purification techniques such as chromatography, ultrafiltration, and dialysis.", "Determine the activity and purity of the purified enzyme using various biochemical assays such as SDS-PAGE, Bradford assay, and enzyme activity assays.", "Use the purified β-Amylase for various applications such as in the food industry for the production of maltose, glucose, and other sugars." ] } | |
Numéro CAS |
9000-91-3 |
Nom du produit |
β-Amylase from Soybean |
Formule moléculaire |
No Data Available |
Synonymes |
Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo |
Origine du produit |
United States |
Q & A
Q1: What is the primary function of β-amylase from soybean?
A1: β-amylase is an enzyme found in soybean seeds that catalyzes the breakdown of starch. It specifically cleaves α-1,4 glucosidic linkages from the non-reducing end of starch molecules, releasing maltose units. [, , ] This process is essential for the seed's germination and energy production.
Q2: How does the extraction process affect the yield of β-amylase from soybean powder?
A2: Research has shown that the extraction yield of β-amylase from soybean powder can be significantly improved by optimizing extraction parameters. Factors such as the ratio of powder to water, the addition of salts (like Sodium Chloride), surfactants (like alkylolamide), reducing reagents (like Sodium Sulfite), extraction time, temperature, and pH all play a crucial role. [] For instance, adding 1 mol/L Sodium Chloride, 0.2% (w/v) alkylolamide, and 0.5% (w/v) Sodium Sulfite to the extraction buffer, while maintaining a powder to water ratio of 1:10, extracting for 0.5 hours at 50°C and pH 6.5, resulted in a 29.8% increase in β-amylase yield compared to extraction without additives. []
Q3: Besides its enzymatic activity on starch, does β-amylase from soybean exhibit any other interesting properties?
A3: Interestingly, β-amylase from soybean seeds has been found to act as a lipase inhibitor. [] This means it can hinder the activity of lipases, enzymes that break down fats. Although the mechanism of lipase inhibition by β-amylase is not fully understood, its presence alongside another lipase inhibitor, lipoxygenase-1 (LOX-1), in soybean seeds suggests a potential role in regulating fat metabolism. []
Q4: Has there been any research on utilizing materials for targeted purification of β-amylase from soybean?
A5: Yes, research has explored the use of phenylboronate-chitosan resins for the selective adsorption of β-amylase from soybean extracts. [] This approach leverages the affinity of phenylboronate groups for the sugar moieties present in β-amylase, enabling its separation and purification from other components in the soybean extract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




